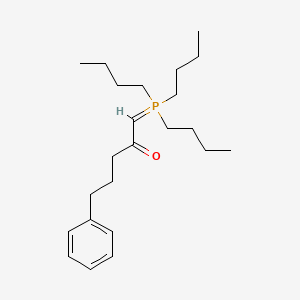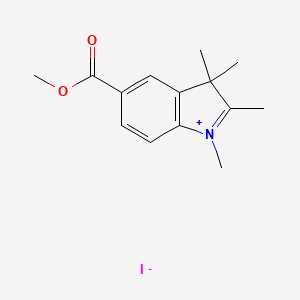
2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a methylidene group, and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with phenyl-substituted reagents under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-methylidene-6-phenylhex-5-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-Methyl-3-methylidene-6-phenylhex-5-en-3-ol: Another isomer with the hydroxyl group at a different position.
2-Methyl-3-methylidene-6-phenylhex-5-en-2-one: A ketone derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
57217-14-8 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-methyl-3-methylidene-6-phenylhex-5-en-2-ol |
InChI |
InChI=1S/C14H18O/c1-12(14(2,3)15)8-7-11-13-9-5-4-6-10-13/h4-7,9-11,15H,1,8H2,2-3H3 |
InChI Key |
PZHOHGLRMMUFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)CC=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





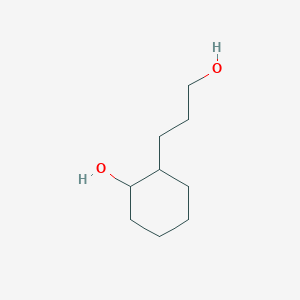
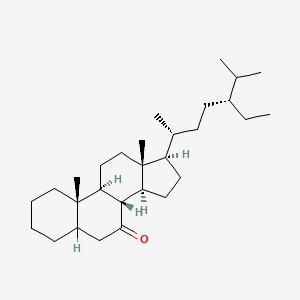
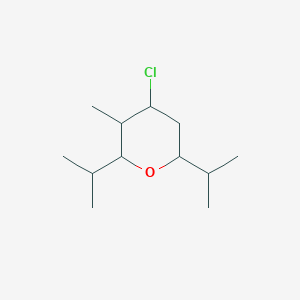
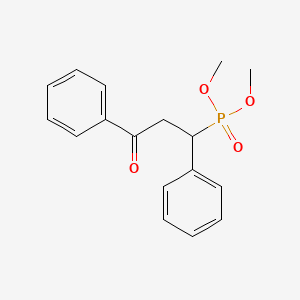

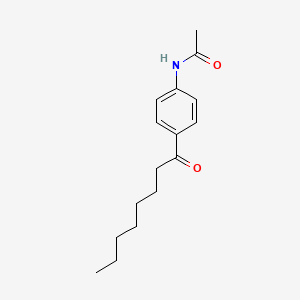
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

